chemical structure and properties of 5-hydroxyundecanoic acid
chemical structure and properties of 5-hydroxyundecanoic acid
An In-Depth Technical Guide to the Chemical Structure, Properties, and Pharmaceutical Applications of 5-Hydroxyundecanoic Acid
Executive Summary
5-Hydroxyundecanoic acid is a naturally occurring, 11-carbon aliphatic hydroxy acid. In practical application and commercial synthesis, it is rarely encountered in its open-chain form. Due to the thermodynamic stability of six-membered rings, it spontaneously undergoes intramolecular esterification to form its cyclic counterpart,
For drug development professionals, understanding the equilibrium between the open-chain acid and the cyclic lactone is critical. This duality dictates its utility—ranging from a GRAS-certified (Generally Recognized As Safe) flavoring agent used to mask bitter active pharmaceutical ingredients (APIs), to a highly reactive monomer for the ring-opening polymerization (ROP) of biodegradable drug-delivery microcapsules[2],[3].
Chemical Structure and Equilibrium Dynamics
The chemical behavior of 5-hydroxyundecanoic acid is governed by Le Chatelier’s principle and ring-strain thermodynamics. The hydroxyl group at the C5 position acts as an internal nucleophile, attacking the C1 carboxyl carbon. In acidic or neutral anhydrous conditions, the equilibrium shifts almost entirely to the right, yielding
Equilibrium dynamics between 5-hydroxyundecanoic acid and δ-undecalactone.
Quantitative Physical and Chemical Properties
The following table summarizes the key physicochemical data for the stable lactone form, which is the standard handled in laboratory environments[1],[4].
| Property | Value | Causality / Significance in Formulation |
| Chemical Formula | C11H20O2 (Lactone) | The loss of H2O (18 g/mol ) from the acid (C11H22O3) yields the lactone. |
| Molecular Weight | 184.28 g/mol | Low molecular weight contributes to its high volatility and olfactory impact. |
| Boiling Point | 152–155 °C (at 10.5 mmHg) | Requires vacuum distillation for purification to prevent thermal degradation. |
| Density | 0.956–0.961 g/mL | Hydrophobic nature causes it to partition into the oil phase of emulsions. |
| Refractive Index | 1.457–1.461 | Used as a rapid, non-destructive quality control metric for purity. |
| Solubility | Soluble in ethanol/ether; Insoluble in water | Ideal for lipid-based nanoparticle formulations; requires co-solvents for aqueous syrups. |
Pharmacokinetics and Metabolic Fate
In drug development, any excipient or precursor must have a well-defined metabolic clearance pathway. 5-Hydroxyundecanoic acid and its lactone are classified as toxicologically insignificant at standard formulation levels (FEMA No. 3294, JECFA No. 234)[1],[2].
Upon oral administration,
Metabolic clearance pathway of δ-undecalactone via esterase hydrolysis and β-oxidation.
Applications in Advanced Drug Delivery
Beyond its role as a flavoring agent (imparting a creamy, peach-like profile to mask bitter APIs), the most significant technical application of 5-hydroxyundecanoic acid is its use as a monomer in Ring-Opening Polymerization (ROP) .
Aliphatic lactones can be polymerized to form biodegradable polyesters. When copolymerized with lactide or glycolide,
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical action includes a mechanistic justification and a specific validation step.
Protocol 1: Acid-Catalyzed Lactonization of 5-Hydroxyundecanoic Acid
Objective: To quantitatively convert the open-chain acid to high-purity
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Reaction Setup: Dissolve 50g of crude 5-hydroxyundecanoic acid in 250 mL of anhydrous toluene in a 500 mL round-bottom flask.
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Causality: Toluene forms a positive azeotrope with water, allowing for its efficient removal.
-
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Catalysis: Add 0.5g of p-toluenesulfonic acid (pTSA) as a catalyst.
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Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).
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Causality: As the cyclization occurs, water is generated. The Dean-Stark trap continuously removes this water, driving the equilibrium strictly toward the lactone product via Le Chatelier’s principle.
-
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Monitoring: Continue refluxing until water ceases to collect in the trap (typically 4-6 hours).
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Neutralization & Washing: Cool to room temperature. Wash the organic layer with 5% NaHCO3 (2 x 100 mL) to neutralize the pTSA and remove any unreacted open-chain acid.
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Validation (Self-Correction): Perform GC-MS on the organic layer.
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Acceptance Criteria: A single peak exhibiting a molecular ion (
) at m/z 184.28[1]. The absence of a peak at m/z 202 confirms complete cyclization.
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Protocol 2: Enzymatic Ring-Opening Polymerization (ROP) for Microcapsule Precursors
Objective: Synthesize a biodegradable aliphatic polyester using
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Monomer Purification: Distill the
-undecalactone under vacuum (10.5 mmHg at 152 °C) over calcium hydride to ensure absolute dryness[1].-
Causality: Trace water acts as a chain-transfer agent in ROP, prematurely terminating polymer chains and resulting in low molecular weight oligomers.
-
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Enzyme Preparation: Dry Pseudomonas sp. lipase under vacuum over P2O5 for 24 hours[6].
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Polymerization: In a glovebox, combine 10g of purified
-undecalactone with 100 mg of the dried lipase in a sealed ampoule. Incubate at 60 °C for 72 hours under gentle stirring.-
Causality: Enzymatic catalysis avoids heavy metal contamination (e.g., Tin(II) octoate), which is strictly regulated in drug delivery systems.
-
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Termination & Isolation: Dissolve the highly viscous mixture in chloroform and filter out the immobilized enzyme. Precipitate the polymer by dropping the chloroform solution into excess cold methanol.
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Validation (Self-Correction): Analyze the precipitate via Gel Permeation Chromatography (GPC) and
-NMR.-
Acceptance Criteria: NMR must show the disappearance of the carbinyl proton multiplet specific to the cyclic lactone, replaced by a shifted signal corresponding to the linear ester linkage.
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Workflow for the enzymatic ring-opening polymerization of δ-undecalactone.
References
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The Good Scents Company. "delta-undecalactone, 710-04-3". The Good Scents Company. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 61204, delta-Undecalactone". PubChem. Available at:[Link]
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Flavor and Extract Manufacturers Association (FEMA). "GRAS Substances (3250-3325)". FEMA Flavor. Available at:[Link]
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World Health Organization / INCHEM. "Aliphatic lactones (WHO Food Additives Series 40)". INCHEM. Available at:[Link]
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ResearchGate. "Preparation of Poly(l-Lactic Acid) Microencapsulated Vitamin E". ResearchGate. Available at:[Link]
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ResearchGate. "Lipase-catalyzed kinetic resolutions of racemic β- and γ-thiolactones". ResearchGate. Available at:[Link]
